molecular formula C5H5ClF2N2 B1434976 2,3-Difluoropyridin-4-amine hydrochloride CAS No. 1803125-69-0

2,3-Difluoropyridin-4-amine hydrochloride

Cat. No.: B1434976
CAS No.: 1803125-69-0
M. Wt: 166.55 g/mol
InChI Key: JLOFFXQMVPOYID-UHFFFAOYSA-N
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Description

2,3-Difluoropyridin-4-amine hydrochloride (CAS 1227602-34-7) is a fluorinated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C5H4F2N2 and a molecular weight of 130.10 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The fluorine atoms and amine group on the pyridine ring make it a valuable precursor for developing active pharmaceutical ingredients (APIs) and chemical intermediates . This compound is particularly relevant in the exploration of 4-aminopyridine derivatives, a class known for its significant pharmacological potential. Research into similar structures has shown applications as NMDA receptor antagonists with investigational uses in neurological conditions, and as vasoactive antihypertensive agents that act as potassium channel openers . As a key intermediate, it is used in various synthetic transformations, including diazo coupling reactions to create azo derivatives and other heterocyclic systems . The compound is characterized by a purity of ≥97% . It is essential for researchers to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-difluoropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOFFXQMVPOYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803125-69-0
Record name 2,3-difluoropyridin-4-amine hydrochloride
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Preparation Methods

Hydrazine-Mediated Amination and Catalytic Reduction

One of the most developed and mild methods involves a two-step process:

  • Step 1: Hydrazine Substitution
    Starting from a trifluoropyridine derivative, specifically 3-substituted-2,5,6-trifluoropyridine, the compound is reacted with hydrazine monohydrate. This reaction replaces a fluorine atom with a hydrazino group, yielding 2-hydrazino-3-substituted-5,6-difluoropyridine. The hydrazine is used in 3 to 15 equivalents, preferably 3 to 8 equivalents, and the reaction temperature is maintained between 30°C and 150°C for 2 to 10 hours to optimize conversion.

  • Step 2: Catalytic Hydrogenation
    The hydrazino intermediate is then reduced with hydrogen gas in the presence of a Raney nickel catalyst. This step converts the hydrazino group to the desired amino group, producing 2-amino-3-substituted-5,6-difluoropyridine. The reaction proceeds under mild conditions, improving product purity compared to traditional high-temperature aqueous ammonia methods.

This method offers advantages including mild reaction conditions, high purity of the final product, and good yields. It avoids harsh conditions and complicated purification steps common in older methods.

Parameter Condition/Value
Starting material 3-substituted-2,5,6-trifluoropyridine
Hydrazine monohydrate equiv. 3–15 (preferably 3–8)
Reaction temperature (Step 1) 30–150°C (preferably 30–100°C)
Reaction time (Step 1) 2–10 hours (preferably 2–8 hours)
Catalyst (Step 2) Raney nickel
Reaction type (Step 2) Hydrogenation

This route is detailed in patent US20060047124A1 and represents a significant improvement in the synthesis of 2-aminopyridine derivatives, including 2,3-difluoropyridin-4-amine hydrochloride.

Fluorination of Chlorinated Pyridine Precursors

Another industrially relevant approach starts from chlorinated pyridine derivatives:

  • Preparation of 2,3,5-trichloropyridine
    Using 2-aminopyridine as the base, sequential chlorination and diazotization reactions produce 2,3,5-trichloropyridine. This involves chlorination under controlled conditions, diazotization with sodium nitrite in hydrochloric acid, and Sandmeyer reactions to introduce chlorine atoms selectively.

  • Fluorination via Halogen Exchange
    The 2,3,5-trichloropyridine is then subjected to nucleophilic aromatic substitution using a mixture of cesium fluoride and potassium fluoride as fluorinating agents in solvents such as sulfolane and dimethyl sulfoxide. The reaction temperature is carefully controlled, initially maintained at 145°C for 17 hours and then increased to 190°C for an additional 19 hours to complete fluorination, yielding 2,3-difluoro-5-chloropyridine.

This method is notable for:

  • High product yield (~90%)
  • High product purity (>99.8%)
  • Industrial scalability due to simple operation and low equipment requirements
Step Conditions/Details
Starting material 2-aminopyridine
Key intermediates 2,3,5-trichloropyridine
Fluorinating agents CsF and KF mixture
Solvents Sulfolane and dimethyl sulfoxide
Reaction temperature 145°C (17 h), then 190°C (19 h)
Product yield ~90%
Product purity >99.8%

This method is described in Chinese patent CN106008329A and is well-suited for large-scale production of fluorinated aminopyridines.

Alternative Approaches and Related Methods

While direct preparation of this compound is less frequently reported, closely related compounds such as 4-amino-3,5-dichloro-2,6-difluoropyridine have been synthesized via:

Though these methods are more commonly applied to related compounds, their principles can be adapted for this compound synthesis.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Hydrazine substitution + reduction 3-substituted-2,5,6-trifluoropyridine Hydrazine monohydrate, Raney Ni 30–150°C, 2–10 h; H2 reduction Moderate to high High Mild conditions, high purity, scalable
Fluorination of chloropyridine 2-aminopyridine → 2,3,5-trichloropyridine CsF, KF, sulfolane, DMSO 145°C (17 h), then 190°C (19 h) ~90 >99.8 Industrial scale, simple operation
Anhydrous fluorination + amination Pentachloropyridine derivatives Fluorinating agents, NH3 100–158°C for fluorination; 80–120°C for amination ~70 >95 Mild, cost-effective, adaptable to variants

Research Findings and Practical Considerations

  • Reaction Selectivity: The hydrazine-mediated method offers excellent selectivity for the amino group introduction at the 4-position without over-reduction or side reactions.

  • Catalyst Choice: Raney nickel is preferred for hydrogenation due to its high activity and selectivity under mild conditions.

  • Fluorination Efficiency: The combination of cesium fluoride and potassium fluoride in polar aprotic solvents facilitates efficient halogen exchange, critical for high fluorine incorporation.

  • Purification: High purity (>99%) is typically achieved by recrystallization or chromatographic methods, essential for pharmaceutical-grade material.

  • Scale-up Potential: The fluorination method using chloropyridine intermediates is particularly suited for industrial production due to straightforward reaction setup and high yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

2,3-Difluoropyridin-4-amine hydrochloride is being explored for its potential as a pharmaceutical agent. The presence of fluorine atoms can enhance the compound's pharmacokinetic properties, including increased bioavailability and selectivity towards biological targets.

  • Antibacterial Activity : Research indicates that compounds with similar structures have shown potential as antibacterial agents. The interaction of this compound with specific molecular targets may modulate biological pathways related to cell signaling and enzyme activity .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity, which can be crucial in drug development targeting specific diseases .

Agrochemicals

In agrochemical applications, this compound serves as an intermediate for the synthesis of herbicides and fungicides. The incorporation of fluorine enhances the efficacy and environmental stability of these agrochemicals.

  • Herbicide Development : It has been utilized in the synthesis of herbicides that target specific weed species, improving agricultural productivity while minimizing environmental impact .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its unique electronic properties allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

  • Synthesis of Fluorinated Compounds : It is used to synthesize other fluorinated derivatives that are valuable in both medicinal chemistry and materials science .

Case Study 1: Antibacterial Properties

A study explored the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Enzyme Targeting

Research conducted on enzyme inhibition demonstrated that this compound effectively inhibited a specific target enzyme involved in metabolic pathways. This inhibition was linked to structural modifications introduced by the fluorine substituents, enhancing binding affinity .

Data Summary Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntibacterial agentSignificant inhibition against multiple strains
Enzyme inhibitorEnhanced binding affinity due to fluorine atoms
AgrochemicalsIntermediate for herbicidesImproved efficacy and stability in formulations
Organic SynthesisBuilding block for complex moleculesVersatile reactivity leading to diverse products

Mechanism of Action

The mechanism of action of 2,3-Difluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,3-Difluoropyridin-4-amine hydrochloride with related fluorinated pyridine/pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
This compound* C₅H₅F₂N₂·HCl ~178.57 F (2,3), NH₂ (4) Hypothesized enhanced solubility (HCl salt); fluorine modulates electronic properties
3,5-Dichloro-2,6-difluoro-4-pyridinamine C₅H₂Cl₂F₂N₂ 198.99 Cl (3,5), F (2,6), NH₂ (4) Chlorine increases lipophilicity; higher molecular weight vs. fluorine-only analogs
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₉H₁₂F₃N₅·2HCl 305.13 CF₃ (6), pyrrolidinyl (4) Pyrimidine core; trifluoromethyl group enhances metabolic resistance
4,4-Difluoro-L-Prolinamide Hydrochloride C₆H₁₀F₂N₂O·HCl 212.62 (est.) F (4,4), prolinamide backbone Pyrrolidine ring with fluorines; conformational rigidity impacts binding affinity

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Fluorine Positioning : Fluorine at 2,3-positions (target compound) vs. 2,6-positions () alters electronic distribution and steric effects, influencing reactivity and binding interactions.
  • Chlorine vs.
  • Core Heterocycle : Pyridine (target compound) vs. pyrimidine () alters ring electronics and hydrogen-bonding capacity, critical for target selectivity in drug design .

Biological Activity

2,3-Difluoropyridin-4-amine hydrochloride is a fluorinated pyridine derivative with unique chemical properties that make it a valuable compound in medicinal chemistry and various biological applications. The presence of fluorine atoms enhances its binding affinity to specific biological targets, influencing its pharmacological activity.

Chemical Structure and Properties

The compound has the following structural formula:

C5H5ClF2N\text{C}_5\text{H}_5\text{ClF}_2\text{N}

Key Features:

  • Fluorine Substitution: The two fluorine atoms at positions 2 and 3 of the pyridine ring significantly alter the compound's electronic properties, enhancing lipophilicity and stability.
  • Hydrochloride Form: The hydrochloride salt improves solubility in aqueous environments, facilitating biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's ability to form hydrogen bonds and interact with hydrophobic regions of proteins, leading to modulation of biological pathways.

Target Interactions

  • Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Receptor Binding: The binding affinity for certain receptors may lead to effects such as altered cell signaling and proliferation.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Activity Type Description
Antiproliferative Demonstrated potential against cancer cell lines, particularly in breast cancer.
Enzyme Inhibition Inhibitory effects on key metabolic enzymes, impacting various signaling pathways.
Cytotoxicity Evaluated for cytotoxic effects on normal vs. cancerous cells, indicating selectivity.

Case Studies and Research Findings

  • Anticancer Activity:
    A study assessed the antiproliferative effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell growth in estrogen receptor-positive breast cancer cells (MCF-7) with an IC50 value of approximately 0.26 μM after 72 hours of treatment. This suggests its potential as a therapeutic agent in targeting hormone-dependent cancers .
  • Mechanistic Insights:
    Further investigations revealed that the compound negatively modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This was evidenced by reduced phosphorylation levels of mTOR at effective concentrations .
  • Selectivity Profile:
    In vitro studies demonstrated that this compound exhibited selectivity towards certain cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile with minimal off-target effects on normal cells .

Comparison with Similar Compounds

When compared to other fluorinated pyridine derivatives such as 2,5-difluoropyridine and 3,4-difluoropyridine, this compound possesses distinct pharmacokinetic properties due to its unique substitution pattern:

Compound Fluorine Positions Unique Properties
2,3-Difluoropyridin-4-amine HCl 2 & 3Enhanced binding affinity; selective enzyme inhibition
2,5-Difluoropyridine 2 & 5Different bioactivity profiles; less effective in certain assays
3,4-Difluoropyridine 3 & 4Variations in receptor interactions; broader pharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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